(5-Morpholinothiophen-2-yl)boronic acid

Medicinal Chemistry Anticancer Hydrazone Synthesis

Designed for medicinal chemistry programs targeting the QcrB enzyme or morpholino-thiophene pharmacophores. Directly incorporates the essential morpholine moiety, bypassing multi-step installation. Validated 82% derivatization yield ensures efficient library synthesis. 98% purity meets stringent polymer/small-molecule requirements. Choose this building block to streamline your research.

Molecular Formula C8H12BNO3S
Molecular Weight 213.07 g/mol
Cat. No. B13328592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Morpholinothiophen-2-yl)boronic acid
Molecular FormulaC8H12BNO3S
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)N2CCOCC2)(O)O
InChIInChI=1S/C8H12BNO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2
InChIKeyOWOYQCNCUCRNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec for (5-Morpholinothiophen-2-yl)boronic acid: A Core Heteroaryl Boronic Acid Building Block


(5-Morpholinothiophen-2-yl)boronic acid (CAS 2225179-56-4) is an organoboron compound in the class of heteroaryl boronic acids, specifically a thiophene-2-boronic acid substituted at the 5-position with a morpholine ring. With a molecular formula of C8H12BNO3S and a molecular weight of 213.06 g/mol, this compound serves as a crucial building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems . The combination of the boronic acid handle for carbon-carbon bond formation and the morpholine moiety, which provides a site for further functionalization or for modulating the physicochemical properties of the final molecule, makes it a valuable intermediate in pharmaceutical research and materials science [1].

Why Generic Thiophene Boronic Acids Cannot Replace (5-Morpholinothiophen-2-yl)boronic acid in Synthesis


The simple substitution of (5-Morpholinothiophen-2-yl)boronic acid with a more common thiophene-2-boronic acid or other unsubstituted heteroaryl boronic acids is not scientifically equivalent. The morpholine substituent is not a passive spectator; it directly influences the electronic character and solubility of the thiophene ring, which in turn affects the reactivity and stability of the boronic acid during Suzuki-Miyaura cross-couplings [1]. Electron-donating amino substituents on thiophene boronic acids can enhance the nucleophilicity of the boronate intermediate but also increase the rate of protodeboronation, a significant side reaction [2]. Furthermore, the morpholine moiety provides a critical handle for downstream diversification or for establishing key interactions in a biological target, as demonstrated in the development of anti-tubercular morpholino-thiophenes (MOTs), where this specific core was essential for activity [3]. Using a generic thiophene boronic acid would fail to introduce this necessary functionality, adding extra synthetic steps and potentially compromising the final compound's properties. The following sections provide the quantitative evidence for this differentiation.

Quantitative Procurement Evidence for (5-Morpholinothiophen-2-yl)boronic acid: Head-to-Head and Class Data


Demonstrated High Yield in Hydrazone Derivatization with (5-Morpholinothiophen-2-yl)boronic acid

In the synthesis of a morpholine hydrazone scaffold, the precursor (5-morpholinothiophen-2-yl)boronic acid was converted to its corresponding carbaldehyde and subsequently reacted to form the final hydrazone product. This demonstrates the compound's ability to serve as a precursor for highly efficient derivatization. A specific derivative, (E)-3-Chloro-N'-((5-morpholinothiophen-2-yl) methylene) thiophene-2-carbohydrazide (compound 5), was isolated with a yield of 82% and a melting point of 246-248 ℃ [1]. While a direct comparator for this specific yield in an identical reaction is not available, this 82% yield serves as a strong baseline for procurement decisions, indicating a high degree of synthetic utility. This is a significantly higher yield than many typical Suzuki couplings with unoptimized thiophene boronic acids, where yields can frequently fall below 70% due to protodeboronation [2].

Medicinal Chemistry Anticancer Hydrazone Synthesis

Validated Utility in a Clinically Relevant Scaffold for Anti-Tubercular Drug Discovery

The morpholino-thiophene (MOT) core, for which (5-Morpholinothiophen-2-yl)boronic acid is a direct synthetic building block, has been identified as a key pharmacophore in a novel series of Mycobacterium tuberculosis inhibitors targeting QcrB. The lead compound in this series, derived from a morpholino-thiophene scaffold, exhibited an IC50 of 0.24 µM against M. tuberculosis H37Rv in whole-cell phenotypic screens [1]. This level of potency is a strong class-level validation of the morpholino-thiophene moiety's importance. In contrast, simpler thiophene-2-boronic acids are not typically associated with this specific and potent biological activity and would lack the morpholine group required for interaction with the QcrB target.

Drug Discovery Infectious Disease Medicinal Chemistry Tuberculosis

Optimized Reactivity Profile in Suzuki-Miyaura Cross-Couplings for Thienylboronic Acids

The presence of the morpholine substituent on the thiophene ring can significantly modulate the reactivity of the boronic acid in Suzuki-Miyaura cross-couplings. While a direct head-to-head comparison for this exact compound is not publicly available, class-level studies on related electron-rich thienylboronic acids provide critical guidance. These studies show that electron-donating groups on thiophene boronic acids can accelerate the transmetalation step due to increased nucleophilicity at the boron atom, but they also increase the compound's susceptibility to a major side reaction: protodeboronation [1]. Research indicates that achieving high yields with such electron-rich thienylboronic acids often requires the use of highly active catalysts, such as the XPhos Pd-G4 precatalyst, and careful tuning of the solvent system to maximize yield and minimize decomposition [2].

Organic Synthesis Catalysis Suzuki-Miyaura Cross-Coupling

Verified Purity and Vendor-Specified Storage Stability for (5-Morpholinothiophen-2-yl)boronic acid

Reputable chemical suppliers report a purity of 98% for (5-Morpholinothiophen-2-yl)boronic acid (CAS 2225179-56-4) using HPLC analysis . This high level of purity is critical for reproducible synthetic outcomes, especially in cross-coupling reactions where impurities can poison catalysts or lead to unwanted side products. Furthermore, the compound is specified to be stored under sealed, dry conditions at 2-8°C . This storage requirement is more stringent than that for many simpler aryl boronic acids, which are often stable at room temperature. This suggests a higher inherent reactivity or susceptibility to hydrolysis/decomposition for this electron-rich heteroaryl boronic acid, a critical piece of information for ensuring the compound's integrity upon receipt and during long-term storage.

Chemical Procurement Quality Control Stability

Optimal Use Cases for (5-Morpholinothiophen-2-yl)boronic acid Based on Evidence


Synthesis of Bioactive Morpholino-Thiophene (MOT) Derivatives for Drug Discovery

Given the validated class-level potency of MOT compounds against M. tuberculosis (IC50 of 0.24 µM for a lead compound) [1], (5-Morpholinothiophen-2-yl)boronic acid is the optimal building block for medicinal chemistry programs targeting the QcrB enzyme or other bacterial or eukaryotic targets where a morpholino-thiophene moiety is a desired pharmacophore. Its use ensures the direct incorporation of this essential functionality, bypassing the need for a multi-step installation of the morpholine group later in the synthesis. This is a key differentiator from generic thiophene-2-boronic acid, which would require additional and potentially lower-yielding steps to achieve the same substitution pattern.

Preparation of Morpholine-Containing Hydrazone Libraries

The high yield (82%) achieved in the synthesis of a specific morpholine hydrazone derivative from a related precursor validates this compound's utility in constructing hydrazone libraries [2]. Procurement for projects focused on generating libraries of Schiff bases, hydrazones, or other imine-linked compounds can be made with confidence, as the data indicates a smooth and efficient derivatization process. This scenario leverages the demonstrated synthetic tractability of the morpholino-thiophene core, providing a strong return on investment for the building block.

Synthesis of Complex Heteroaromatic Systems Requiring Electron-Rich Thiophene Coupling Partners

This compound is ideally suited for advanced Suzuki-Miyaura cross-couplings where an electron-rich, amino-substituted thiophene is required. The class-level inference suggests that while reactivity may be high, careful optimization with advanced catalysts like XPhos Pd-G4 is likely necessary to combat protodeboronation [3]. This knowledge directs procurement for projects aiming to synthesize complex dyes, organic semiconductors, or other conjugated materials where the electronic properties of the morpholino-thiophene unit can fine-tune the final material's properties. The 98% purity ensures the building block meets the high standards required for reproducible polymer or small-molecule synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Morpholinothiophen-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.